1-(cyclohex-3-ene-1-carbonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
描述
This compound features a piperidine scaffold substituted with a cyclohex-3-ene carbonyl group at position 1 and a 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl moiety at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the oxadiazole ring contributes to π-π stacking interactions in biological targets.
属性
IUPAC Name |
cyclohex-3-en-1-yl-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O2/c16-15(17,18)14-20-19-12(23-14)10-6-8-21(9-7-10)13(22)11-4-2-1-3-5-11/h1-2,10-11H,3-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYUERUKOVJRTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Key Reaction Steps
- Alkylation : Treatment of 1-(cyclohex-1-en-1-yl)pyrrolidine with allyl bromide under basic conditions yields 3-(3-allyl-2-oxocyclohexyl)propanenitrile.
- Olefination : Conversion of the ketone intermediate to α,β-unsaturated carbonyl using Tebbe’s reagent or Wittig conditions.
- Hydrolysis : Acidic or basic hydrolysis of the nitrile group to carboxylic acid, followed by activation to acyl chloride using thionyl chloride.
Table 1: Reaction Conditions for Cyclohexenecarbonyl Synthesis
Synthesis of 5-(Trifluoromethyl)-1,3,4-Oxadiazole-2-carboxylic Acid
The oxadiazole ring is constructed via cyclization of hydrazides with trifluoroacetic anhydride (TFAA).
Protocol from Patent Literature
- Hydrazide Formation : Reaction of trifluoroacetohydrazide with methyl chlorooxoacetate in dichloromethane (DCM) at 0°C.
- Cyclization : Treatment with TFAA and catalytic pyridine at 60°C for 4 h to form 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylic acid.
Table 2: Optimization of Oxadiazole Synthesis
| Parameter | Optimal Value | Impact on Yield | Source |
|---|---|---|---|
| Temperature | 60°C | Maximizes cyclization | |
| Solvent | Anhydrous DCM | Prevents hydrolysis | |
| Catalyst | Pyridine (5 mol%) | Enhances TFAA reactivity |
Functionalization of Piperidine at Position 4
The piperidine ring is substituted at position 4 with the oxadiazole group via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling .
SNAr Methodology
- Activation of Oxadiazole : Conversion of 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylic acid to acyl chloride using oxalyl chloride.
- Coupling : Reaction with 4-aminopiperidine in DCM with triethylamine (TEA) as base.
Representative Procedure :
"4-Aminopiperidine (1.2 eq) was added to a solution of oxadiazole acyl chloride (1 eq) in DCM at 0°C. After stirring at RT for 12 h, the mixture was washed with NaHCO₃, dried (MgSO₄), and concentrated to yield 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine (64% yield)".
Coupling of Cyclohexenecarbonyl to Piperidine
The final assembly employs amide bond formation between the cyclohexenecarbonyl chloride and the 4-substituted piperidine.
Carbodiimide-Mediated Coupling
- Activation : Cyclohexenecarbonyl chloride (1.1 eq) and 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine (1 eq) in DCM.
- Base : N,N-Diisopropylethylamine (DIPEA, 2 eq) at 0°C → RT for 6 h.
Table 3: Coupling Reaction Optimization
| Condition | Outcome | Source |
|---|---|---|
| HATU as activator | 88% yield, high purity | |
| EDCl/HOBt | 72% yield, moderate purity | |
| Solvent: DMF vs. DCM | DCM preferred for lower side products |
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, 70:30 MeCN/H₂O, 1 mL/min).
化学反应分析
Hydrolysis of the Cyclohex-3-ene Carbonyl Moiety
The amide bond in the cyclohex-3-ene carbonyl group undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
Experimental Conditions :
| Catalyst/Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|
| 6M HCl, H₂O | 100°C | 12 hr | 85% | |
| 2M NaOH, EtOH | 80°C | 8 hr | 78% |
Mechanistic Insight :
The electron-withdrawing trifluoromethyl group on the oxadiazole ring stabilizes the intermediate during hydrolysis, enhancing reaction efficiency .
Diels-Alder Reactivity of Cyclohex-3-ene
The conjugated diene system in cyclohex-3-ene participates in [4+2] cycloaddition reactions. For instance, with maleic anhydride:
Key Data :
| Dienophile | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|
| Maleic anhydride | Toluene | 110°C | 24 hr | 62% |
| Tetrazine | DCM | RT | 2 hr | 45% |
Notes :
The reaction is stereoselective, favoring the endo transition state due to secondary orbital interactions .
Nucleophilic Substitution at the 1,3,4-Oxadiazole Ring
The electron-deficient oxadiazole ring undergoes nucleophilic substitution at the 2-position, facilitated by the trifluoromethyl group:
Example Reaction with Hydrazine :
Conditions :
| Nucleophile | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NH₂NH₂ | EtOH | 60°C | 6 hr | 70% |
| KCN | DMF | 100°C | 12 hr | 55% |
Limitations :
The trifluoromethyl group reduces ring reactivity, necessitating strong nucleophiles or elevated temperatures .
Hydrogenation of Cyclohex-3-ene
The cyclohexene double bond is reduced to cyclohexane under catalytic hydrogenation:
Optimized Parameters :
| Catalyst | Pressure (psi) | Solvent | Time | Yield |
|---|---|---|---|---|
| 10% Pd/C | 50 | EtOAc | 4 hr | 95% |
| Raney Ni | 30 | MeOH | 6 hr | 88% |
Side Reactions :
Over-hydrogenation of the oxadiazole ring is avoided by using mild conditions .
Metabolic Transformations
In biological systems, the compound undergoes cytochrome P450-mediated oxidation and hydrolytic cleavage:
-
Oxidation : Epoxidation of the cyclohexene double bond.
-
Hydrolysis : Liver esterases cleave the amide bond, yielding inactive metabolites.
In Vitro Data :
| Enzyme System | Metabolite Identified | Half-Life |
|---|---|---|
| Human liver microsomes | Cyclohexene epoxide | 2.1 hr |
| Rat hepatocytes | Piperidine carboxylic acid | 3.5 hr |
Implications :
These pathways inform pharmacokinetic profiling and toxicity studies .
Cross-Coupling Reactions
The piperidine nitrogen can participate in alkylation or acylation if deprotected. For example:
Challenges :
The existing carbonyl and oxadiazole groups sterically hinder direct functionalization, requiring tailored conditions .
科学研究应用
Pharmacological Applications
- Antidiabetic Activity : The compound has been studied for its potential as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, which is crucial in the management of type 2 diabetes. DPP-4 inhibitors enhance insulin secretion and lower blood glucose levels. For instance, ABT-341, closely related to this compound, has shown efficacy in lowering blood glucose levels in diabetic models .
- Antimicrobial Properties : The oxadiazole derivatives have demonstrated significant antibacterial and antifungal activities. In studies involving various synthesized oxadiazole compounds, those containing trifluoromethyl groups exhibited enhanced antimicrobial effects against strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Recent research indicates that derivatives of this compound may possess anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. Molecular docking studies suggest strong interactions with cancer-related proteins, indicating their potential as anticancer agents .
Case Study 1: DPP-4 Inhibition
A study evaluating the DPP-4 inhibitory activity of ABT-341 revealed that it effectively reduced blood glucose levels in diabetic rats. The mechanism involved the inhibition of DPP-4 enzyme activity, leading to increased levels of incretin hormones which promote insulin secretion .
Case Study 2: Antimicrobial Efficacy
In a series of experiments conducted on synthesized oxadiazole derivatives, compounds featuring the trifluoromethyl group were tested for their antibacterial activity using the disc diffusion method. Results showed that several derivatives had lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics, indicating their potential as novel antimicrobial agents .
Case Study 3: Anticancer Activity
A study on 1,3,4-oxadiazole derivatives demonstrated their ability to inhibit cancer cell proliferation. The compounds were subjected to molecular docking studies which indicated favorable binding affinities to target proteins involved in cancer progression . The results were corroborated by in vivo studies showing tumor growth inhibition.
Data Tables
作用机制
The mechanism of action of 1-(cyclohex-3-ene-1-carbonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
相似化合物的比较
Comparison with Structural Analogs
Substituent-Driven Pharmacokinetic and Bioactivity Variations
The trifluoromethyl-oxadiazole-piperidine core is shared among several analogs, but substituents on the oxadiazole, cyclohexene, or adjacent rings critically influence properties. Key comparisons include:
- Trifluoromethyl vs. Methyl/Methylphenyl Groups: The trifluoromethyl group in the target compound improves metabolic resistance compared to methyl-substituted analogs like the quinazolinone derivative (ID 46824343), which shows higher enzymatic inhibition but lower plasma stability .
- Cyclohexene Carbonyl vs.
Chemical Reactivity and Stability
- Electrophilic Susceptibility: The oxadiazole ring in the target compound is less prone to hydrolysis than thiazolidinone or azetidinone analogs (e.g., compounds 4a–c and 5a–f), which degrade rapidly under acidic conditions .
- Thermal Stability : The cyclohexene carbonyl group may reduce thermal stability compared to fully saturated cyclohexane derivatives, as unsaturation introduces strain.
生物活性
The compound 1-(cyclohex-3-ene-1-carbonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine , often referred to by its systematic name or as ABT-341, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects, focusing on its cytotoxicity, mechanism of action, and therapeutic potential.
Molecular Formula : C19H17F6N5O
Molecular Weight : 445.36 g/mol
CAS Number : 913623-69-5
IUPAC Name : (1S,6R)-3-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]carbonyl}-6-(2,4,5-trifluorophenyl)cyclohex-3-en-1-amine
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate cyclohexene derivatives and oxadiazole moieties. The synthetic pathway often includes:
- Formation of the cyclohexene ring.
- Introduction of the carbonyl group.
- Synthesis of the oxadiazole ring through cyclization reactions.
Cytotoxicity
Research has demonstrated that ABT-341 exhibits significant cytotoxic activity against various cancer cell lines. A study published in PubMed reported that several synthesized compounds similar to ABT-341 showed broad-spectrum cytotoxic effects in low micromolar concentrations against cell lines such as A549 (lung adenocarcinoma) and others .
The mechanism by which ABT-341 exerts its biological effects is primarily attributed to its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. DPP-IV is involved in glucose metabolism and immune response regulation. Inhibition of this enzyme can enhance insulin secretion and improve glycemic control in diabetic models .
Case Studies
- Anticancer Activity : In vitro studies revealed that ABT-341 induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Anti-inflammatory Effects : Additional studies indicated that compounds with similar structures to ABT-341 demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines in murine models .
Data Summary
| Activity Type | Effect | Cell Lines/Models |
|---|---|---|
| Cytotoxicity | Significant activity in low micromolar range | A549 (lung adenocarcinoma), KB |
| Mechanism of Action | DPP-IV inhibition | Diabetic animal models |
| Apoptosis Induction | Activation of caspases | Various cancer cell lines |
| Anti-inflammatory | Inhibition of cytokines | Murine models |
常见问题
Basic: What synthetic routes are commonly employed to prepare 1-(cyclohex-3-ene-1-carbonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine?
Answer:
The synthesis typically involves two key steps:
Piperidine Functionalization : The piperidine ring is acylated with cyclohex-3-ene-1-carbonyl chloride under anhydrous conditions (e.g., THF, DCM) using a base like triethylamine to form the 1-(cyclohex-3-ene-1-carbonyl)piperidine intermediate .
Oxadiazole Formation : The trifluoromethyl-1,3,4-oxadiazole moiety is introduced via cyclization of a thiosemicarbazide intermediate with trifluoroacetic anhydride (TFAA) or phosphorus oxychloride, followed by purification via column chromatography (silica gel, hexane/ethyl acetate) .
Key Challenge : Ensuring regioselectivity during oxadiazole formation and avoiding side reactions from the cyclohexene’s double bond.
Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of the cyclohexene moiety?
Answer:
Single-crystal X-ray diffraction is critical for determining the cis/trans configuration of the cyclohexene ring and its spatial relationship to the piperidine and oxadiazole groups. For example:
- In related compounds, the cyclohexene ring adopts a half-chair conformation with dihedral angles between the carbonyl and adjacent substituents measured at ~110–125° .
- Hydrogen bonding between the oxadiazole’s nitrogen and nearby protons (e.g., C–H···N interactions) stabilizes the crystal lattice, aiding in structure elucidation .
Methodology : Crystals are grown via slow evaporation in methanol/chloroform (1:1), and data collected using a Bruker SMART APEXII CCD diffractometer (Mo Kα radiation) .
Basic: What biological activities are associated with the trifluoromethyl-1,3,4-oxadiazole scaffold?
Answer:
The 1,3,4-oxadiazole group is a bioisostere for ester or amide functionalities, enhancing metabolic stability. The trifluoromethyl group improves lipophilicity and membrane permeability. Reported activities include:
- Antimicrobial : Inhibition of bacterial enoyl-ACP reductase (IC50: 2–5 μM) .
- Anticancer : Induction of apoptosis in HeLa cells via caspase-3 activation (EC50: 10–15 μM) .
Note : Activity depends on substituent positioning; the 5-(trifluoromethyl) group enhances potency compared to methyl or phenyl analogs .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetics?
Answer:
Key SAR considerations:
- Cyclohexene Rigidity : Introducing substituents (e.g., methyl groups) to lock the cyclohexene conformation improves target binding (e.g., ∆G binding: −8.2 kcal/mol vs. −6.5 kcal/mol for flexible analogs) .
- Oxadiazole Modifications : Replacing the trifluoromethyl group with a sulfonamide increases aqueous solubility (logP reduction from 2.8 to 1.5) but may reduce CNS penetration .
Method : Computational docking (AutoDock Vina) and MD simulations (AMBER) validate interactions with target proteins (e.g., kinase domains) .
Basic: What analytical techniques are used to assess purity and stability?
Answer:
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; purity ≥98% .
- LC-MS : ESI+ mode confirms molecular ion [M+H]+ at m/z 403.1 (calculated: 403.12) .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitor hydrolysis of the oxadiazole ring .
Advanced: How does the compound’s solubility profile impact formulation for in vivo studies?
Answer:
The compound’s low aqueous solubility (0.12 mg/mL in PBS) necessitates formulation strategies:
- Co-solvents : 10% DMSO/40% PEG-400 in saline improves bioavailability (Cmax: 1.2 μg/mL vs. 0.3 μg/mL in aqueous suspension) .
- Nanoparticle Encapsulation : PLGA nanoparticles (150 nm diameter) achieve sustained release over 72 hours .
Basic: How to address contradictions in reported bioactivity data across studies?
Answer:
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) .
- Stereochemical Purity : Enantiomeric impurities (e.g., 10% R-isomer) can reduce apparent IC50 by 50% .
Resolution : Validate compound identity via chiral HPLC and standardize assay protocols (e.g., NIH/NCATS guidelines).
Advanced: What computational methods predict metabolic hotspots?
Answer:
- CYP450 Metabolism : Use Schrödinger’s MetaSite to identify vulnerable sites (e.g., cyclohexene oxidation to epoxide) .
- Glucuronidation : The piperidine nitrogen is a likely site for Phase II metabolism; blocking with a methyl group reduces clearance (CL: 25 mL/min/kg → 12 mL/min/kg) .
Basic: What safety precautions are required during synthesis?
Answer:
- Cyclohexene Carbonyl Chloride : Handle under inert atmosphere (N2/Ar) due to moisture sensitivity .
- TFAA : Use PPE (gloves, goggles) and neutralize waste with sodium bicarbonate .
Advanced: How to design a scalable synthesis route for preclinical trials?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
